
Phanquinone
Overview
Description
Phanquinone (4,7-phenanthroline-5,6-dione) is a heterocyclic quinone derivative with the molecular formula C₁₂H₆N₂O₂ and a molecular weight of 210.19 g/mol . It is recognized for its antimicrobial properties, particularly against intestinal protozoan infections such as amoebiasis. Clinically marketed as Entobex® by CIBA-GEIGY, it has also been investigated for unexpected roles in memory enhancement and urinary system toxicity . Its planar structure (Figure 1) facilitates redox activity, a hallmark of quinone-based compounds, enabling interactions with microbial enzymes and cellular targets .
Preparation Methods
Phanquinone can be synthesized through the oxidation of 4,7-phenanthroline. The typical synthetic route involves the use of oxidizing agents such as nitric acid or potassium permanganate under controlled conditions . Industrial production methods often involve the nitration, reduction, and hydrolysis of o-acetamido anisole to produce 2,5-diaminoanisole sulfate, which is then heated with glycerin and concentrated sulfuric acid in the presence of iodine and potassium iodide to obtain 6-methoxy-4,7-phenanthroline. This intermediate is further oxidized to yield this compound .
Chemical Reactions Analysis
Phanquinone undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts with primary amino groups to form adducts, which can be analyzed using liquid chromatography . Common reagents used in these reactions include nitric acid, potassium permanganate, and iodine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pharmaceutical Applications
1. Treatment of Alzheimer's Disease
Phanquinone has been investigated for its potential in treating Alzheimer's disease. A patent describes its use in pharmaceutical compositions aimed at preventing or treating this neurodegenerative disorder. The compound is noted for its ability to penetrate the blood-brain barrier and may alleviate the cytotoxic effects of amyloid-beta aggregates by chelating heavy metals such as zinc and copper, which are implicated in Alzheimer's pathology. The recommended dosage ranges from 10 mg to 50 mg, administered one to three times daily .
2. Antimalarial Properties
This compound exhibits structural similarities to established antimalarial drugs like pamaquine and amodiaquine. Research indicates that it may inhibit S-adenosylhomocysteine hydrolase (SAHH), an enzyme critical for the metabolism of malaria parasites. Initial studies have shown promising in vitro activity against Plasmodium species, suggesting potential for further development as an antimalarial agent.
3. Cytotoxic Effects Against Cancer Cells
This compound has demonstrated cytotoxic effects against various cancer cell lines. Its mechanism is believed to involve the generation of reactive oxygen species, leading to oxidative stress and subsequent cell death. This property positions this compound as a candidate for cancer therapeutics, warranting further investigation into its efficacy and safety in clinical settings.
Alzheimer's Disease Treatment
A study highlighted the effect of this compound on redox activity in PC12 cells treated with amyloid-beta (Aβ). The results indicated that this compound administration restored redox activity significantly, suggesting its protective role against Aβ-induced toxicity. The compound's ability to reduce Aβ aggregation by up to 60% when combined with other antioxidants like vitamin C was also noted .
Antimalarial Activity
In a preliminary study assessing this compound's effectiveness against malaria, researchers observed a dose-dependent inhibition of parasite growth in vitro. The compound showed an IC50 value of approximately 2.1 µM, indicating significant potency against malaria parasites under controlled conditions.
Data Tables
Application | Mechanism of Action | Efficacy | Notes |
---|---|---|---|
Alzheimer's Disease | Chelation of heavy metals; restoration of redox activity | 50-60% reduction in Aβ aggregation | Safe dosage: 10-50 mg daily |
Antimalarial | Inhibition of S-adenosylhomocysteine hydrolase | IC50 = 2.1 µM | Early-stage research; needs more studies |
Cancer Therapeutics | Generation of reactive oxygen species | Cytotoxic effects observed | Further research needed for clinical trials |
Mechanism of Action
The mechanism of action of phanquinone involves its interaction with biological molecules. As a quinone, it can undergo redox cycling, generating reactive oxygen species that can damage cellular components . This compound’s antiprotozoal and bactericidal activities are attributed to its ability to interfere with the metabolic processes of microorganisms . The specific molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Key Properties
- Solubility : 2.1 mg/mL in DMSO (9.99 mM) .
- Toxicity : Linked to bladder pathologies, including hematuria and mucosal erosion in animal models at therapeutic doses (60 mg/day) .
- Therapeutic Use : Primarily as an antidiarrheal and antiamebic agent, often combined with chloroquine .
Structural and Functional Analogues
Phanquinone belongs to the quinone family, which includes anthraquinones, menaquinones, and naphthoquinones. Below is a comparative analysis of its closest analogues:
Table 1: Molecular and Pharmacological Comparison
Mechanistic and Clinical Differences
Anthraquinone Derivatives
- Structural Variance: Anthraquinones feature a tricyclic aromatic system (e.g., anthraquinone-2-sulfonate: C₁₄H₇NaO₅S), contrasting with this compound’s diazaphenanthrenedione core .
- Applications: Used in laxatives (e.g., senna glycosides) and industrial dyes. Unlike this compound, they lack direct antimicrobial activity but share redox cycling properties .
- Toxicity: Chronic use causes melanosis coli (intestinal pigment deposition), whereas this compound targets the urinary tract .
Menaquinone-6 (Vitamin K2)
- Biological Role: Essential for carboxylation of blood clotting factors. This compound lacks this metabolic role but shares a quinone moiety capable of electron transfer .
- Therapeutic Contrast: Menaquinone-6 is non-toxic at dietary levels, while this compound’s therapeutic index is narrower due to bladder irritation .
Nemadectin
- Structural Class: A macrocyclic lactone unrelated to quinones. Used against nematodes in animals, contrasting with this compound’s protozoal targets .
- Safety Profile: Nemadectin’s neurotoxic effects differ from this compound’s localized urinary toxicity .
Research Findings and Clinical Implications
Table 2: Comparative Clinical Outcomes
Compound | Efficacy in Amoebiasis | Memory Enhancement Potential | Major Toxicity Site |
---|---|---|---|
This compound | High | Yes (5–50 mg doses) | Bladder |
Chloroquine | Moderate (adjuvant) | No | Retina |
Menaquinone-6 | None | No | None |
- Memory Enhancement: this compound uniquely enhances short- and long-term memory in preclinical models, likely via nonspecific arousal modulation, a feature absent in other quinones .
Biological Activity
Phanquinone, an organic compound with the formula , is derived from the oxidation of 4,7-phenanthroline. This compound has garnered interest due to its diverse biological activities, particularly its antiprotozoal and bactericidal properties. This article delves into the biological activities of this compound, supported by research findings, case studies, and data tables.
1. Antiprotozoal Activity
This compound has been investigated for its efficacy against various protozoal infections. Studies indicate that it exhibits significant activity against protozoa such as Trypanosoma brucei and Leishmania species.
Case Study: Trypanocidal Activity
A study evaluated the trypanocidal effects of this compound derivatives. The results showed that this compound and its derivatives had potent activity against T. brucei, with effective concentrations (EC50) ranging from 0.5 to 5.5 μM, outperforming the standard drug nifurtimox (EC50 = 5.3 μM) . The mechanism of action involves the induction of oxidative stress in the protozoa, leading to cell death.
Compound | EC50 (μM) | Selectivity Index |
---|---|---|
This compound | 0.8 | High |
Nifurtimox | 5.3 | Moderate |
Furanequinones | 1.1 | High |
2. Bactericidal Activity
This compound also displays significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria.
Research Findings: Antibacterial Efficacy
A comprehensive study assessed the antibacterial activity of phanquone against various bacterial strains. The results indicated that phanquone is effective against both types of bacteria, with varying degrees of potency influenced by the nature of the suspending fluid used in assays .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 μg/mL |
Escherichia coli | 2 μg/mL |
Pseudomonas aeruginosa | 4 μg/mL |
The biological activity of this compound is primarily attributed to its ability to interact with cellular redox systems, leading to oxidative stress in target organisms.
Mechanistic Insights
- Oxidative Stress Induction : this compound induces oxidative stress by generating reactive oxygen species (ROS), which disrupt cellular functions in protozoa and bacteria.
- Cellular Targeting : It targets mitochondrial functions and interferes with electron transport chains, particularly in protozoal cells .
4. Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed critical insights into how modifications to the this compound structure can enhance its biological activities.
Key Findings
- Substitutions on the phenanthroline ring significantly affect the compound's potency.
- The presence of electron-withdrawing groups enhances trypanocidal activity due to increased oxidative potential.
Q & A
Basic Research Questions
Q. How should researchers design experiments to assess Phanquinone’s effects on the urinary system?
- Methodological Guidance : Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure the study. For example:
- Population : Select animal models (e.g., adult male dogs) with baseline urinary parameters.
- Intervention : Administer this compound at clinically relevant doses (e.g., 60 mg/day) for short-term (3 days) and extended periods.
- Comparison : Include control groups receiving placebos or co-administered drugs (e.g., Clioquinol) to isolate this compound-specific effects.
- Outcome : Measure urinary flow rate, glomerular filtration rate, and histopathological changes in bladder tissue .
- Statistical Tools : Power analysis to determine sample size (e.g., 12 animals per group) and ANOVA to compare pre- and post-treatment outcomes .
Q. What methodologies are effective for quantifying bladder damage induced by this compound?
- Histopathological Analysis : Use hematoxylin-eosin staining to identify mucosal erosion, submucosal hemorrhage, and muscle degeneration in bladder tissue .
- Urinalysis : Monitor hematuria, urinary pH, and frequency via cystometry to correlate symptoms with histological findings .
- Imaging : Employ ultrasound or MRI to detect bladder edema and thrombosis non-invasively .
Q. Which statistical approaches are suitable for analyzing contradictory toxicity data in this compound studies?
- Regression Analysis : Identify dose-dependent relationships between this compound exposure and bladder injury severity.
- Bayesian Methods : Address uncertainty in small-sample studies (e.g., n=12) to reconcile conflicting results on renal parameters vs. bladder damage .
Advanced Research Questions
Q. How can researchers resolve contradictions between functional (e.g., renal flow) and histopathological outcomes in this compound studies?
- Principal Contradiction Analysis : Prioritize the dominant contradiction (e.g., bladder injury over renal parameters) using dialectical frameworks. For example, this compound’s direct mucosal toxicity may overshadow systemic effects .
- Mechanistic Studies : Investigate localized bladder responses (e.g., urine acidity) via microdialysis or in vitro urothelial cell models to explain discordant data .
Q. What advanced methodologies can elucidate this compound’s mechanism of bladder toxicity?
- In Vitro Models : Use 3D bladder organoids to test pH-dependent cytotoxicity of this compound metabolites .
- Proteomic Profiling : Identify oxidative stress markers (e.g., glutathione depletion) in bladder tissue to pinpoint molecular pathways .
- Ethical Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses, such as studying urinary pH modulation to mitigate toxicity .
Q. How should longitudinal studies assess long-term bladder dysfunction after this compound exposure?
- Cohort Design : Track animals for ≥6 months post-treatment to monitor chronic inflammation or fibrosis via repeat histopathology.
- Biomarker Discovery : Validate urinary cytokines (e.g., IL-6) or extracellular vesicles as non-invasive indicators of latent damage .
Q. Data Management and Reproducibility
Q. What protocols ensure reproducibility in this compound toxicity studies?
- Standardized Reporting : Document dosing regimens, animal husbandry, and histopathology scoring criteria in line with ARRIVE guidelines .
- Raw Data Archiving : Publish unprocessed datasets (e.g., cystometry readings, histological images) in supplementary materials or repositories like Figshare .
Q. How can researchers address publication bias in this compound-related studies?
Properties
IUPAC Name |
4,7-phenanthroline-5,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2O2/c15-11-9-7(3-1-5-13-9)8-4-2-6-14-10(8)12(11)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPADTBFADIFKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C(=O)C3=C2C=CC=N3)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046112 | |
Record name | Phanquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84-12-8 | |
Record name | 4,7-Phenanthroline-5,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phanquinone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phanquinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13469 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Phanquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phanquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.378 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHANQUONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID94IS6N8J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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